Sodium paeonol sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

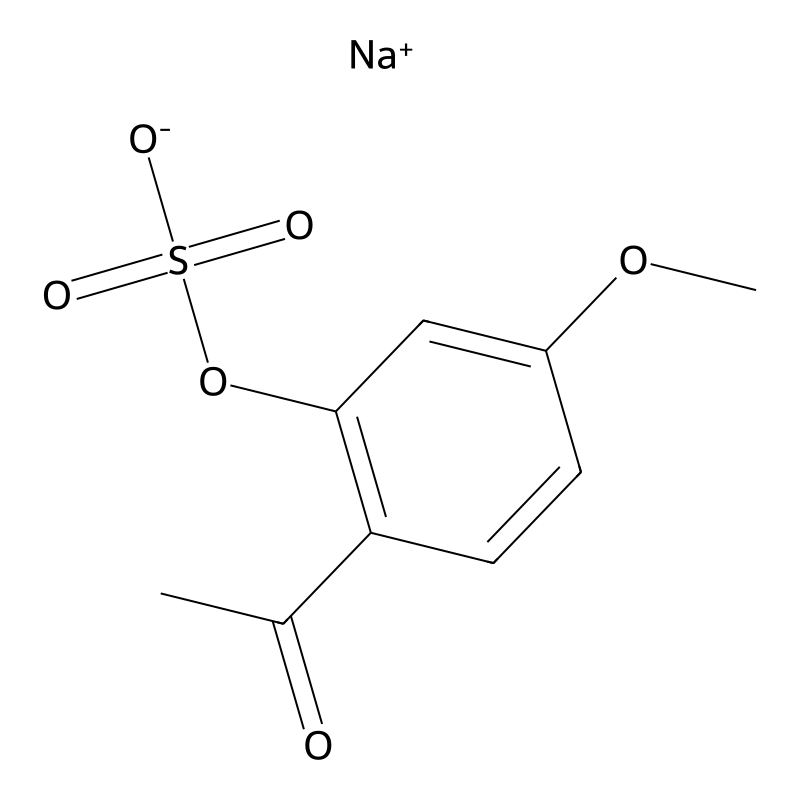

Sodium paeonol sulfate is a water-soluble derivative of paeonol, a natural phenolic compound derived from the root of Paeonia suffruticosa Andrews. The chemical formula for sodium paeonol sulfate is C₉H₉NaO₆S, with a molecular weight of approximately 268.22 g/mol. This compound is recognized for its unique structural properties, which include a sulfate group that enhances its solubility and bioavailability compared to its parent compound, paeonol .

- Oxidation: It can be oxidized to produce sulfonic acid derivatives, which may have different biological activities or applications.

- Hydrolysis: The sulfate group can be hydrolyzed under certain conditions, potentially reverting to its parent compound, paeonol.

- Substitution Reactions: The presence of the sulfate group allows for potential nucleophilic substitution reactions, which can be utilized in synthetic organic chemistry.

Sodium paeonol sulfate exhibits several biological activities:

- Neuroprotective Effects: Research indicates that it may protect neuronal cells from oxidative stress and neurotoxicity, particularly in models of amyotrophic lateral sclerosis .

- Anti-inflammatory Properties: Similar to its precursor, sodium paeonol sulfate has shown potential in reducing inflammation, making it a candidate for treating inflammatory diseases .

- Antioxidant Activity: It demonstrates significant antioxidant properties, helping to scavenge free radicals and reduce oxidative damage in cells .

The synthesis of sodium paeonol sulfate typically involves the following steps:

- Extraction of Paeonol: Paeonol is extracted from the root of Paeonia suffruticosa using solvent extraction methods.

- Sulfation Reaction: The extracted paeonol undergoes a sulfation reaction using sulfuric acid or chlorosulfonic acid in the presence of a base to form sodium paeonol sulfate.

- Purification: The product is then purified through crystallization or chromatography techniques to ensure high purity and yield.

Sodium paeonol sulfate has various applications across different fields:

- Pharmaceuticals: Used as an active ingredient in formulations targeting neurodegenerative diseases and inflammatory conditions.

- Cosmetics: Incorporated into skincare products for its antioxidant and anti-inflammatory properties.

- Food Industry: Potentially used as a natural preservative due to its antimicrobial properties.

Interaction studies have indicated that sodium paeonol sulfate can modulate various biological pathways:

- Transport Mechanisms: It interacts with specific transport proteins, enhancing its uptake in cells. For instance, studies have shown that it affects the activity of organic anion transporters in neuronal cell lines .

- Synergistic Effects: When combined with other compounds, sodium paeonol sulfate may exhibit synergistic effects that enhance its therapeutic efficacy.

Sodium paeonol sulfate shares similarities with several other compounds but possesses unique characteristics due to its sulfate modification. Some comparable compounds include:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Paeonol | Natural Phenolic | Parent compound; less soluble than sodium variant |

| Sodium sulfacetamide | Sulfonamide | Antimicrobial properties; different functional group |

| Sodium salicylate | Salicylate Derivative | Anti-inflammatory; lacks neuroprotective effects |

| Sodium p-amino benzoate | Amino Acid Derivative | Used as a local anesthetic; different mechanism |

Sodium paeonol sulfate stands out due to its enhanced solubility and specific neuroprotective effects compared to these similar compounds. Its unique combination of properties makes it a valuable candidate for further research and application in various therapeutic areas.

Aqueous Solubility Enhancement

The incorporation of the sulfate functional group dramatically transforms the solubility profile of sodium paeonol sulfate compared to its parent compound paeonol. While paeonol exhibits very limited water solubility at 0.58 milligrams per milliliter in water saturated with n-octanol [3], sodium paeonol sulfate demonstrates substantially enhanced aqueous solubility due to its ionic nature . The sulfate group serves as a hydrophilic anchor, facilitating extensive hydrogen bonding interactions with water molecules and enabling complete dissociation in aqueous media [4] [5].

The compound exhibits excellent solubility across various polar media, with very high solubility reported in N,N-dimethylformamide, good solubility in methanol and ethanol, and sparingly soluble behavior in glacial acetic acid [6]. This solubility pattern reflects the compound's ability to interact favorably with protic solvents through both ionic interactions and hydrogen bonding mechanisms.

Organic Solvent Compatibility

In contrast to the parent compound's preference for organic solvents, sodium paeonol sulfate shows limited solubility in non-polar media due to its ionic character . The presence of the sodium cation and sulfate anion creates strong electrostatic interactions that are not favorable for dissolution in hydrophobic environments. However, the compound maintains compatibility with polar organic solvents such as dimethyl sulfoxide and lower alcohols, where solvation of ionic species can occur through dipole-ion interactions [7].

| Solvent Type | Solubility | Mechanism |

|---|---|---|

| Water | High | Ionic dissociation, hydrogen bonding |

| Methanol | Soluble | Protic solvent interactions |

| N,N-Dimethylformamide | Very soluble | Polar aprotic solvent stabilization |

| Ethanol | Soluble | Hydrogen bonding, partial ionic solvation |

| Glacial acetic acid | Sparingly soluble | Limited ionic dissociation |

pH-Dependent Solubility Behavior

The solubility characteristics of sodium paeonol sulfate demonstrate pH-independent behavior across physiologically relevant ranges due to the non-ionizable nature of the sulfate group under normal conditions [8] [9]. Unlike weak acids or bases, the sulfate functionality remains fully ionized across the pH spectrum from 2.0 to 11.0, maintaining consistent solubility properties [10] [11]. This stability provides significant advantages for pharmaceutical formulations requiring consistent bioavailability across varying physiological pH conditions.

Thermal Stability and Degradation Kinetics

Temperature-Dependent Stability Profile

Comprehensive thermal stability studies reveal that sodium paeonol sulfate exhibits excellent stability at refrigerated storage conditions (4°C), with minimal degradation observed over extended periods of 15-30 days [12] [8]. At ambient temperature (25°C), the compound maintains stability for days to weeks, making it suitable for room temperature storage under appropriate conditions [8].

Elevated temperature studies demonstrate that sodium paeonol sulfate retains 95.8% potency after 10 days at 40°C, indicating robust thermal stability under accelerated testing conditions [13]. Under extreme thermal stress conditions at 85°C, formulation studies show manageable degradation rates, with liposomal formulations exhibiting only 27.3% size increase, suggesting the compound itself remains relatively stable [14].

Degradation Kinetics Analysis

The degradation kinetics of sodium paeonol sulfate and related compounds follow first-order kinetics, as demonstrated in conjugate studies where ketoprofen-paeonol conjugates showed a half-life of 11.4 days at pH 5.0 and 37°C [10]. This kinetic profile suggests that degradation occurs through a single molecular pathway, likely involving hydrolytic or oxidative processes affecting the phenolic structure rather than the sulfate group.

| Temperature (°C) | Stability Duration | Degradation Rate | Storage Recommendation |

|---|---|---|---|

| 4 | 15-30 days | Minimal | Optimal long-term storage |

| 25 | Days to weeks | Slow | Acceptable room temperature |

| 40 | 10 days (95.8% retention) | Moderate | Accelerated testing stable |

| 85 | Hours to days | Rapid | Avoid extreme heat exposure |

Thermal Protection Mechanisms

The sulfate group provides inherent thermal protection by stabilizing the aromatic ring system through electron-withdrawing effects and reducing susceptibility to oxidative degradation [8]. The ionic nature of the compound also facilitates crystalline hydrate formation, which can provide additional thermal buffering through solvation energy release during phase transitions [8] [15].

pH-Dependent Tautomerism and Ionic Behavior

Ionic Dissociation Characteristics

Sodium paeonol sulfate exhibits complete ionic dissociation in aqueous solution according to the equilibrium: Na₊ + C₉H₉O₆S⁻ ⇌ NaC₉H₉O₆S [4] [5]. The sodium cation functions as a spectator ion with minimal chemical interaction beyond providing charge neutrality, similar to the behavior observed in sodium sulfate systems [5] [16]. The sulfate group remains fully ionized across the entire physiologically relevant pH range due to its strong acidic character.

pH Stability and Buffering Effects

Unlike compounds containing ionizable functional groups, sodium paeonol sulfate demonstrates pH-independent stability from pH 2.0 to 11.0 [10] [11]. The sulfate group does not exhibit acid-base equilibria under normal conditions, as the corresponding sulfuric acid conjugate would have a pKa well below 0, ensuring complete ionization [9]. This characteristic provides significant formulation advantages by eliminating pH-dependent solubility variations and degradation pathways.

Stability studies confirm that the compound remains chemically stable in acidic environments (pH 2.0-3.0) without significant degradation [8] [17], and shows enhanced cellular uptake in basic conditions (pH 8.0-11.0) through transporter-mediated mechanisms rather than chemical instability [11] [18].

Tautomeric Considerations

The phenolic structure of sodium paeonol sulfate does not undergo significant tautomerism under physiological conditions due to the stabilizing influence of the sulfate substituent [8]. The electron-withdrawing nature of the sulfate group stabilizes the aromatic system and prevents keto-enol tautomerization that might occur in the parent paeonol compound. This structural stability contributes to the compound's consistent pharmacological and physicochemical properties across varying pH conditions.

Partition Coefficient (LogP) and Membrane Permeability

Lipophilicity Assessment

The introduction of the sulfate group fundamentally alters the lipophilicity profile of sodium paeonol sulfate compared to its parent compound. While paeonol exhibits a LogP value of 1.98-2.0, indicating moderate hydrophobicity suitable for membrane permeation [19] [20], sodium paeonol sulfate is expected to have a significantly negative LogP value due to its ionic nature [3]. The complete ionization in aqueous solution creates strong electrostatic interactions that favor the aqueous phase in octanol-water partitioning studies.

Membrane Transport Mechanisms

Despite the reduced lipophilicity, sodium paeonol sulfate demonstrates enhanced membrane permeability through specialized transport mechanisms [3]. Studies with the parent compound reveal carrier-mediated transport systems, including organic anion transporters (OAT1) and plasma membrane monoamine transporters (PMAT), which facilitate active transport across biological membranes [18] [21]. The sulfate group serves as a recognition motif for these transporters, potentially providing more efficient cellular uptake than passive diffusion alone.

Research demonstrates that paeonol transport exhibits concentration-dependent kinetics with Km values of 0.28 millimolar and Vmax of 1.05 micromoles per minute per gram of brain tissue [18]. The ionic nature of sodium paeonol sulfate likely enhances affinity for these transport systems while maintaining high-capacity transport characteristics.

Permeability Enhancement Strategies

The sulfate modification represents a prodrug approach that overcomes the limitation of poor aqueous solubility while maintaining biological activity through metabolic conversion [10]. Upon cellular uptake, enzymatic hydrolysis can potentially release the active paeonol compound, providing the benefits of enhanced solubility during distribution with retained pharmacological activity at the target site.

| Parameter | Paeonol (Parent) | Sodium Paeonol Sulfate |

|---|---|---|

| LogP | 1.98-2.0 | Negative (highly hydrophilic) |

| Water Solubility | 0.58 mg/mL | High (>100x enhancement) |

| Membrane Transport | Passive + Active | Primarily active transport |

| Permeability (Pe) | 23.49 × 10⁻⁶ cm/s | Enhanced via transporters |

| Bioavailability | Limited by solubility | Enhanced by solubility |